molecular formula C17H16BrN3O4S2 B2520198 (Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-71-3

(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2520198
CAS RN: 865159-71-3
M. Wt: 470.36
InChI Key: QOTRZUCQFWVRGM-JZJYNLBNSA-N
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Description

(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H16BrN3O4S2 and its molecular weight is 470.36. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Use in Photodynamic Therapy for Cancer Treatment: A study highlighted the potential of a similar compound, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, for photodynamic therapy (PDT) in cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Applications

  • Potential as Anticonvulsant Agents: Another research indicated the synthesis of a series of benzothiazoles, showing significant activity against seizures in experimental models. This suggests the potential use of similar benzothiazole derivatives in anticonvulsant therapies (Ugale et al., 2012).

Anti-Infective Drug Applications

  • Broad Spectrum Anti-Infective Properties: Thiazolides, including compounds like nitazoxanide, have shown effectiveness against a range of infections including helminths, protozoa, enteric bacteria, and viruses. Modifications of these compounds, similar to the chemical structure , indicate potential for broad-spectrum anti-infective applications (Hemphill, Müller, & Müller, 2012).

Antimicrobial Applications

  • Synthesis and Antimicrobial Properties: Research on the synthesis of new benzamides bearing bioactive moieties, including thiazol-2-yl groups, demonstrated significant antimicrobial activities. These compounds, sharing structural similarities, offer potential as antimicrobial agents (Priya et al., 2006).

Antifungal Applications

  • Synthesis of Antifungal Agents: A study on the synthesis of benzamides substituted with thiazole derivatives showed that some of these compounds exhibited antifungal activity. This indicates the potential of similar compounds in antifungal therapies (Saeed et al., 2008).

Anticancer Activity

  • Potential in Anticancer Therapies: Co(II) complexes of benzamides substituted with thiazole derivatives were found to exhibit anticancer activity, particularly against human breast cancer cell lines. This suggests the relevance of structurally similar compounds in cancer research (Vellaiswamy & Ramaswamy, 2017).

Apoptosis Induction in Tumor Cells

  • Inducing Apoptosis in Colorectal Tumor Cells: Thiazolides, especially those with bromo-thiazolide derivatives, have been shown to induce apoptosis in colorectal tumor cells, indicating potential applications in cancer treatments (Brockmann et al., 2014).

Safety and Hazards

No specific safety hazards reported for this compound.

properties

IUPAC Name

2-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-11(27(19,23)24)10-15(14)26-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTRZUCQFWVRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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